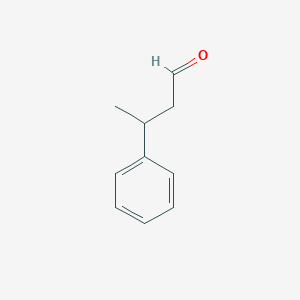

(4-氟苯硫基)乙腈

描述

The compound "(4-Fluorophenylthio)acetonitrile" is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods. It is a molecule of interest due to its potential applications in different fields, including organic light-emitting diode (OLED) technology and as a ligand in enzyme docking studies .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol,' which emphasizes environmentally friendly methods. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized and characterized using elemental analysis, spectral methods, and X-ray crystallography . This approach to synthesis is crucial for developing sustainable chemical processes.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been determined using X-ray diffraction, revealing that they crystallize in specific space groups, such as the orthorhombic space group Pbca for the α-aminonitrile compound . Theoretical calculations, including density functional theory (DFT), have been employed to obtain and analyze the equilibrium geometry of these molecules .

Chemical Reactions Analysis

The reactivity of these molecules has been explored through various molecular descriptors and reactivity surfaces. For example, the α-aminonitrile compound's reactivity was explained using local and global molecular descriptors, providing insights into its potential chemical behavior . Additionally, the electrochemical reduction of related compounds, such as 1-fluoro-2-arylvinyl phenyl sulphones, has been studied, demonstrating the cleavage of carbon-sulfur and carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, which is beneficial for their application in OLED devices . Spectroscopic techniques have been used to investigate their optical and electrochemical properties, revealing that they possess narrow band gaps and high fluorescence quantum yields . The solubility and conductivity of related polymeric materials have also been analyzed, showing dependence on the degree of sulfonation .

科学研究应用

-

Predicting Melting Points of Organic Molecules : This compound has been used in the field of Chemoinformatics . It’s used in the prediction of melting points of organic molecules, which is crucial in understanding their solubility in water . The melting point of (4-Fluorophenylthio)acetonitrile is 33.5°C .

-

Proteomics Research : (4-Fluorophenylthio)acetonitrile is a specialty product used in Proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . The methods of application or experimental procedures in proteomics research vary widely and are often complex, involving various stages of protein purification, mass spectrometry, and bioinformatics analysis .

-

Fluorinated Building Blocks : This compound is used as a fluorinated building block in the synthesis of various other compounds . It has a molecular weight of 135.14 and a CAS Number of 459-22-3 . It’s available for purchase and can be shipped for research purposes .

-

Hydrogenation Pathways on Platinum : In the field of Catalysis , (4-Fluorophenylthio)acetonitrile could potentially be used in the hydrogenation of acetonitrile adsorbed on a platinum surface to produce amines . This process has been investigated by theoretical and in situ infrared studies . The reaction involves several reacting species, products, and intermediates, making it a complex system to experimentally investigate under reaction conditions .

-

Organic Synthesis : Acetonitrile, including derivatives like (4-Fluorophenylthio)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Proteomics Research : (4-Fluorophenylthio)acetonitrile is a specialty product used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions . The methods of application or experimental procedures in proteomics research vary widely and are often complex, involving various stages of protein purification, mass spectrometry, and bioinformatics analysis .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLSPRQCMQITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342390 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenylthio)acetonitrile | |

CAS RN |

18527-21-4 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18527-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)